![molecular formula C15H13N3O3 B2471934 C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O CAS No. 906669-07-6](/img/structure/B2471934.png)
C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C1=CC(C)=CC=C1N1C(C=2C(=CC(O)=CC=2)O)=NN=C1O is a chemical compound commonly referred to as a “nitrobenzene”. It is an aromatic compound composed of six carbon atoms, five nitrogen atoms, and one oxygen atom. Nitrobenzene is used in various applications, including as a precursor for dyes and pharmaceuticals, and for the synthesis of other organic compounds. It is also used as a solvent in some industries.
Aplicaciones Científicas De Investigación
Metabolic Checkpoint in Macrophage Polarization
KPLH1130 has been identified as a metabolic checkpoint in the polarization of macrophages to the M1 phenotype . This process is crucial for the effector functions of these cells in health and disease .
Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
KPLH1130 is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to cause it inactive . PDK1 is involved in M1 macrophage polarization through HIF-1α-mediated aerobic glycolysis .
Anti-Inflammatory Activity
KPLH1130 has shown significant anti-inflammatory activity . It markedly suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 .
Improvement of Mitochondrial Function
The compound KPLH1130 has been associated with improved mitochondrial function . This improvement was correlated with a reduction in the levels of pro-inflammatory markers .
Treatment of Metabolic Diseases
KPLH1130 plays an important role in metabolic diseases . Deficiency of PDK2 and PDK4, which KPLH1130 inhibits, reduces pro-inflammatory markers .
Enhancement of Glucose Tolerance
KPLH1130 significantly enhances the glucose tolerance of high-fat diet-induced mice . This suggests potential applications in the treatment of conditions like insulin resistance and diabetes .
Mecanismo De Acción
Target of Action
The primary target of KPLH1130 is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP, rendering it inactive . It plays a crucial role in macrophage polarization and metabolic diseases .
Mode of Action
KPLH1130 acts as a specific inhibitor of PDK . It blocks macrophage polarization and attenuates proinflammatory responses . By inhibiting PDK, KPLH1130 suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . It also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .
Biochemical Pathways
KPLH1130 affects the HIF-1α-mediated aerobic glycolysis pathway . This pathway is involved in M1 macrophage polarization . By inhibiting PDK, KPLH1130 can alleviate the inflammatory response, which is often associated with metabolic diseases .
Pharmacokinetics
In a study, mice were pretreated with a high-fat diet (HFD), and KPLH1130 treatment was administered at a dose of 70 mg/kg for 4 weeks . This suggests that KPLH1130 has good bioavailability and can effectively reach its target sites in the body.
Result of Action
KPLH1130 has been shown to significantly enhance the glucose tolerance of HFD-induced mice . It also markedly suppresses the expression of pro-inflammatory cytokines . Furthermore, it potently reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .
Action Environment
The action of KPLH1130 can be influenced by environmental factors such as diet. For instance, in a study where mice were pretreated with a high-fat diet (HFD), KPLH1130 treatment significantly enhanced the glucose tolerance of these mice . This suggests that the efficacy of KPLH1130 can be influenced by dietary factors.
Propiedades
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBMTOBGXJTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135487465 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.